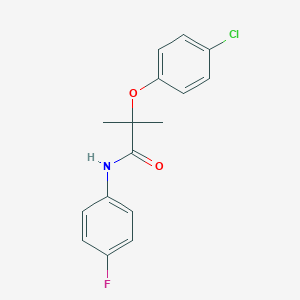
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that belongs to the class of amides. It is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical And Physiological Effects
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is a complex compound that requires specialized equipment and expertise to synthesize and work with in lab experiments.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide involves the reaction between 4-chlorophenol and 4-fluoroaniline in the presence of a base catalyst. The reaction results in the formation of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide, which is then converted to 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide by reacting it with 2-methylpropionyl chloride in the presence of a base catalyst.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
61887-25-0 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
Molecular Formula |
C16H15ClFNO2 |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
YTUPAFOLDBNMLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
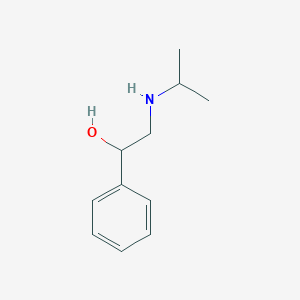
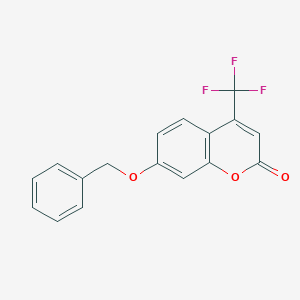
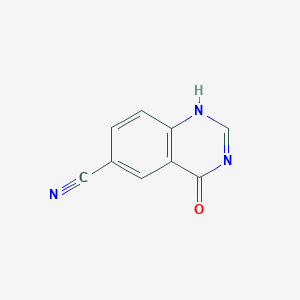
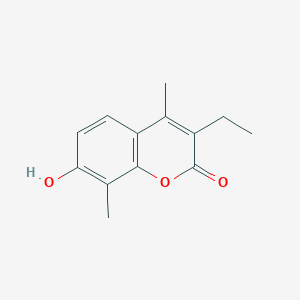
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

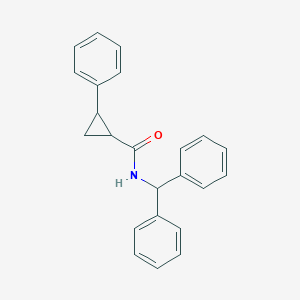
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)


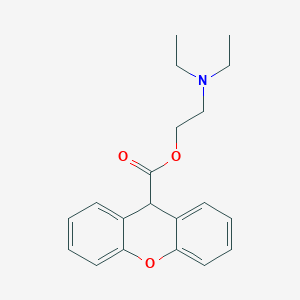
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)